molecular formula C20H23N5O2S B15098760 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphe nyl)acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphe nyl)acetamide

Cat. No.: B15098760
M. Wt: 397.5 g/mol
InChI Key: RPLOTMRDJUITFG-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the triazole ring, followed by the introduction of the amino and methoxyphenyl groups, and finally, the attachment of the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphenyl)acetamide stands out due to its unique triazole ring structure and the presence of multiple functional groups

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-4-14-8-5-7-13(2)18(14)22-17(26)12-28-20-24-23-19(25(20)21)15-9-6-10-16(11-15)27-3/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

RPLOTMRDJUITFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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